molecular formula C17H19ClN2O2S B12143805 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide

3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B12143805
M. Wt: 350.9 g/mol
InChI Key: UIVOXURRYWHGRC-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide is a structurally complex heterocyclic compound featuring a tetrahydrothiophene 1,1-dioxide core substituted with benzylamino and 4-chlorophenylamino groups. The molecule’s stereochemistry and substituent arrangement are critical to its physicochemical and biological properties.

The tetrahydrothiophene 1,1-dioxide scaffold is known for its stability and synthetic versatility, enabling diverse functionalization at positions 3 and 4.

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

4-N-benzyl-3-N-(4-chlorophenyl)-1,1-dioxothiolane-3,4-diamine

InChI

InChI=1S/C17H19ClN2O2S/c18-14-6-8-15(9-7-14)20-17-12-23(21,22)11-16(17)19-10-13-4-2-1-3-5-13/h1-9,16-17,19-20H,10-12H2

InChI Key

UIVOXURRYWHGRC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)NC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include benzylamine, 4-chloroaniline, and a thiophene derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would depend on the specific transformation desired, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide with structurally related tetrahydrothiophene 1,1-dioxides and other heterocyclic sulfones:

Compound Name (IUPAC) Substituents Molecular Formula Key Properties/Biological Activity References
3-(Benzylamino)-4-((4-chlorophenyl)amino)tetrahydrothiophene 1,1-dioxide 3-benzylamino, 4-(4-Cl-C₆H₄NH) C₁₇H₁₈ClN₃O₂S Hypothesized kinase inhibition potential -
4-(Benzylamino)tetrahydro-3-thiophenol 1,1-dioxide 3-OH, 4-benzylamino C₁₁H₁₅NO₃S Higher polarity due to hydroxyl group
(±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide 3-(4-Cl-C₆H₄SO₂), 4-isobutylamino C₁₄H₂₀ClNO₄S₂ Enhanced electron deficiency (sulfonyl)
3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide 3-(2-Me-pyrimidinylamino) C₉H₁₄N₄O₂S Discontinued; potential kinase inhibition
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide 3-Cl-benzoyl, 4-OH (benzothiazine core) C₁₅H₁₀ClNO₄S Anti-inflammatory, analgesic activity

Key Observations :

Substituent Effects on Reactivity and Binding: The benzylamino group in the target compound and ’s analog increases hydrophobicity compared to hydroxyl or sulfonyl substituents . This may enhance blood-brain barrier penetration, relevant for central nervous system targets.

Biological Activity Trends :

  • Compounds with chlorophenyl substituents (e.g., ) often exhibit enhanced antimicrobial or anti-inflammatory activity due to halogen-bonding interactions .
  • Pyrimidinyl substituents () are associated with kinase inhibition but may reduce metabolic stability, leading to discontinuation in development .

Synthetic Accessibility :

  • The tetrahydrothiophene 1,1-dioxide core is typically synthesized via cyclization of sulfonated intermediates () or nucleophilic substitution (). The target compound’s synthesis likely involves sequential amination steps at positions 3 and 4 .

Thermodynamic Stability: Sulfonyl-substituted analogs () exhibit higher thermal stability compared to amino-substituted derivatives, as electron-withdrawing groups stabilize the sulfone ring .

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